N,N'-ethane-1,2-diylbis(3-nitrobenzamide)
Description
1,2-bis-(3-nitro-benzoylamino)-ethane is an organic compound characterized by the presence of two 3-nitrobenzoylamino groups attached to an ethane backbone
Properties
Molecular Formula |
C16H14N4O6 |
|---|---|
Molecular Weight |
358.31 g/mol |
IUPAC Name |
3-nitro-N-[2-[(3-nitrobenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C16H14N4O6/c21-15(11-3-1-5-13(9-11)19(23)24)17-7-8-18-16(22)12-4-2-6-14(10-12)20(25)26/h1-6,9-10H,7-8H2,(H,17,21)(H,18,22) |
InChI Key |
SIUINFDTEFWQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis-(3-nitro-benzoylamino)-ethane typically involves the reaction of ethylenediamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Ethylenediamine+23-nitrobenzoyl chloride→1,2-bis-(3-nitro-benzoylamino)-ethane+2HCl
Industrial Production Methods
Industrial production of 1,2-bis-(3-nitro-benzoylamino)-ethane may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-bis-(3-nitro-benzoylamino)-ethane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzoylamino groups can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1,2-bis-(3-amino-benzoylamino)-ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-bis-(3-nitro-benzoylamino)-ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-bis-(3-nitro-benzoylamino)-ethane involves its interaction with molecular targets through its nitro and benzoylamino groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to antibacterial or anticancer effects. The benzoylamino groups can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1,2-bis-(4-nitro-benzoylamino)-ethane: Similar structure but with nitro groups in the para position.
1,2-bis-(3-nitrobenzylamino)-ethane: Similar structure but with benzylamino groups instead of benzoylamino groups.
Uniqueness
1,2-bis-(3-nitro-benzoylamino)-ethane is unique due to the specific positioning of the nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can affect the compound’s chemical and biological properties, making it distinct from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
